An In-Depth Technical Guide to (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: Structure, Properties, and Applications
An In-Depth Technical Guide to (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: Structure, Properties, and Applications
Introduction
(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, more commonly known in scientific literature as cyclo(Asp-Gly), is a cyclic dipeptide (CDP) that has garnered significant interest within the research and drug development communities. As the simplest cyclic form of the dipeptide aspartyl-glycine, its constrained macrocyclic structure confers unique physicochemical and biological properties not present in its linear counterpart. This guide provides a comprehensive technical overview of cyclo(Asp-Gly), detailing its chemical structure, physical properties, synthesis, analytical characterization, and burgeoning applications for researchers, scientists, and professionals in drug development.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are prevalent in nature and are often found in fermented foods and as by-products of protein degradation.[1] Their inherent structural rigidity, enhanced stability against proteolytic degradation, and improved cell permeability make them attractive scaffolds for novel therapeutic development.[2][3] Cyclo(Asp-Gly) serves as a valuable chiral building block in peptide synthesis and is being explored for its potential in targeted drug delivery systems and as a modulator of specific biological pathways.[2][3]
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 2-[(2S)-3,6-dioxopiperazin-2-yl]acetic acid. However, it is most frequently referred to as cyclo(Asp-Gly) or cyclo(L-Asp-L-Gly).[2] The structure consists of a six-membered diketopiperazine ring formed from the condensation of L-aspartic acid and glycine, with an acetic acid side chain extending from the alpha-carbon of the aspartic acid residue.
Figure 1: Chemical structure of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, also known as cyclo(Asp-Gly).
Physicochemical Properties
The physical and chemical properties of cyclo(Asp-Gly) are summarized in the table below. It is a white solid with good stability, particularly when compared to its linear dipeptide form.[2] Its cyclic nature enhances its bioavailability, a desirable trait for therapeutic applications.[2][3]
| Property | Value | Source |
| IUPAC Name | 2-[(2S)-3,6-dioxopiperazin-2-yl]acetic acid | [4] |
| Synonyms | cyclo(Asp-Gly), cyclo(L-Asp-L-Gly) | [2][4] |
| CAS Number | 52661-97-9 | [2] |
| Molecular Formula | C₆H₈N₂O₄ | [2] |
| Molecular Weight | 172.14 g/mol | [2] |
| Appearance | White solid | [2] |
| Optical Rotation | [α]²⁰D = 49 ± 2º (c=1.0011 in water) | [2] |
| Predicted Density | 1.391 g/cm³ | [4] |
| Predicted Boiling Point | 713.4 ± 45.0 °C | [4] |
| Predicted pKa | 4.02 ± 0.10 | [4] |
| Predicted logP | -1.26670 | [4] |
| Storage Conditions | ≤ -4°C | [2] |
Synthesis and Purification
The synthesis of cyclo(Asp-Gly) typically involves the cyclization of the corresponding linear dipeptide, L-Aspartyl-L-Glycine. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a common and efficient method for preparing the linear precursor.[2][5] The cyclization is often performed on the solid support to minimize side reactions and simplify purification.[5]
Figure 2: General workflow for the synthesis of cyclo(Asp-Gly) via solid-phase peptide synthesis.
Experimental Protocol: Solid-Phase Synthesis of cyclo(Asp-Gly)
-
Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin) in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-OH to the deprotected glycine residue using the same coupling reagents as in step 2.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue.
-
On-Resin Cyclization: Activate the C-terminal carboxyl group of glycine using a coupling reagent (e.g., BOP or HBTU) and allow for intramolecular cyclization to form the diketopiperazine ring.
-
Cleavage and Deprotection: Cleave the cyclic dipeptide from the resin and simultaneously remove the tert-butyl (tBu) side-chain protecting group from the aspartic acid residue using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary technique for assessing the purity of and purifying cyclo(Asp-Gly). A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of cyclo(Asp-Gly). The protonated molecule [M+H]⁺ is typically observed at m/z 173.05. Tandem mass spectrometry (MS/MS) can be employed to elucidate the structure through fragmentation analysis. Common fragmentation pathways for protonated cyclic dipeptides involve the loss of water, carbon monoxide, and cleavage of the diketopiperazine ring.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of cyclo(Asp-Gly). The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. Due to the constrained nature of the cyclic structure, the chemical shifts of the α-protons can provide insights into the conformation of the diketopiperazine ring in solution.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy can be used to identify the key functional groups present in cyclo(Asp-Gly). Characteristic absorption bands include:
-
N-H stretching: ~3200-3400 cm⁻¹
-
C=O stretching (amide I): ~1650-1680 cm⁻¹
-
N-H bending (amide II): ~1510-1550 cm⁻¹
-
C-O stretching (carboxylic acid): ~1700-1725 cm⁻¹
-
O-H stretching (carboxylic acid): Broad band around 2500-3300 cm⁻¹
Biological Activity and Applications
The rigidified structure of cyclo(Asp-Gly) enhances its stability and can lead to increased affinity and selectivity for biological targets compared to its linear analog.
Potential TRPV1 Stimulator
Cyclo(Asp-Gly) has been identified as a potential stimulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat and capsaicin.[8] Modulation of TRPV1 activity is a significant area of research for the development of novel analgesics. The precise mechanism by which cyclo(Asp-Gly) activates TRPV1 is still under investigation but represents a promising avenue for pain management research.
Figure 3: Proposed mechanism of TRPV1 channel activation by cyclo(Asp-Gly).
Drug Delivery and Biomaterials
The enhanced stability and bioavailability of cyclo(Asp-Gly) make it an attractive component for drug delivery systems.[2] Its structure can be modified to conjugate with therapeutic agents, facilitating their targeted delivery to specific cells or tissues. Furthermore, its ability to mimic natural peptides allows for its incorporation into biomaterials such as hydrogels and scaffolds for tissue engineering, promoting cell adhesion and proliferation.[2][3]
Peptide Synthesis
As a chiral building block, cyclo(Asp-Gly) is utilized in the synthesis of more complex cyclic peptides.[2] These larger peptides are of great interest in drug discovery due to their high affinity and specificity for biological targets.
Conclusion
(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, or cyclo(Asp-Gly), is a cyclic dipeptide with a unique combination of structural rigidity, stability, and biological activity. Its potential as a TRPV1 stimulator and its utility in drug delivery and peptide synthesis underscore its importance in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the field. Further investigation into its specific biological mechanisms and the development of novel applications will undoubtedly continue to expand the scientific and therapeutic value of this intriguing molecule.
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